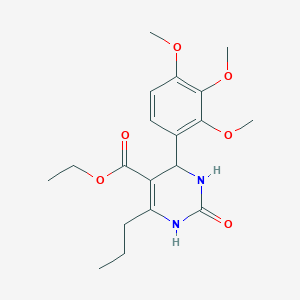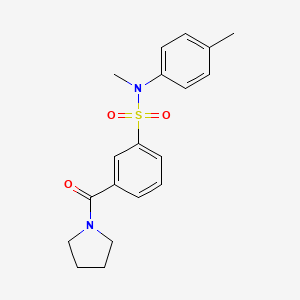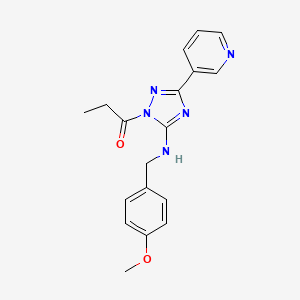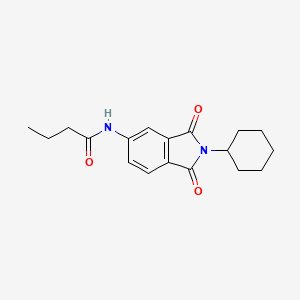![molecular formula C15H20N2O2 B5202131 N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as MPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide increases the levels of anandamide in the brain, which can lead to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been found to reduce pain and anxiety behaviors, as well as to have anti-inflammatory effects. N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has also been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.
实验室实验的优点和局限性
One advantage of using N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide. One area of interest is the development of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide-based drugs for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. Another area of interest is the study of the endocannabinoid system and its role in pain and anxiety regulation. Additionally, the use of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide as a building block for the synthesis of novel materials and polymers is an area of ongoing research.
合成方法
The synthesis of N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide involves the reaction of 4-aminobenzophenone with 2-methylpiperidine-1-carboxylic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide. The purity of the final product can be improved through recrystallization.
科学研究应用
N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In neuroscience, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been used to study the role of the endocannabinoid system in the regulation of pain and anxiety. In materials science, N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide has been employed as a building block for the synthesis of novel polymers and materials.
属性
IUPAC Name |
N-[4-(2-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-3-4-10-17(11)15(19)13-6-8-14(9-7-13)16-12(2)18/h6-9,11H,3-5,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOUNDNTUHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methylpiperidin-1-yl)carbonyl]phenyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)



![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)
